1-(4-{[(3R*,4R*)-3-cyclobutyl-3-hydroxy-4-methyl-1-pyrrolidinyl]carbonyl}phenyl)-2-pyrrolidinone
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Overview
Description
This compound is a pyrrolidinone, which is a class of organic compounds characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom, and includes a carbonyl group (C=O) attached to the ring. The pyrrolidinone structure is a common feature in many pharmaceuticals and therapeutic drugs due to its ability to readily form hydrogen bonds, which can enhance solubility and bioavailability .
Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, includes a pyrrolidinone ring with various substituents. The (3R*,4R*) notation indicates the stereochemistry at the 3rd and 4th positions of the pyrrolidinone ring, suggesting that this compound has chiral centers and thus can exist as different enantiomers .Chemical Reactions Analysis
As a pyrrolidinone, this compound could potentially undergo a variety of chemical reactions. The carbonyl group could be reduced, or the ring could be opened under acidic or basic conditions. The hydroxy group might be susceptible to elimination or substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure, including the nature and position of its substituents. Generally, pyrrolidinones are polar due to the presence of the carbonyl group and any other polar substituents, which would influence their solubility, boiling point, melting point, etc .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[4-[(3R,4R)-3-cyclobutyl-3-hydroxy-4-methylpyrrolidine-1-carbonyl]phenyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-14-12-21(13-20(14,25)16-4-2-5-16)19(24)15-7-9-17(10-8-15)22-11-3-6-18(22)23/h7-10,14,16,25H,2-6,11-13H2,1H3/t14-,20+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTOUBZXKCQFAT-VLIAUNLRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1(C2CCC2)O)C(=O)C3=CC=C(C=C3)N4CCCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@]1(C2CCC2)O)C(=O)C3=CC=C(C=C3)N4CCCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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